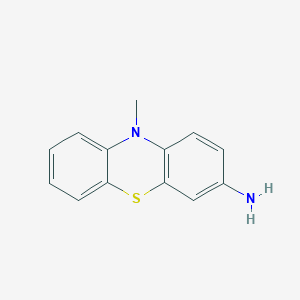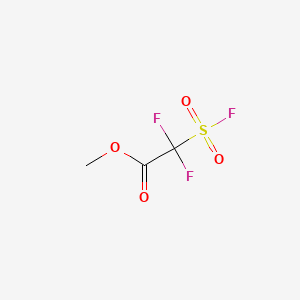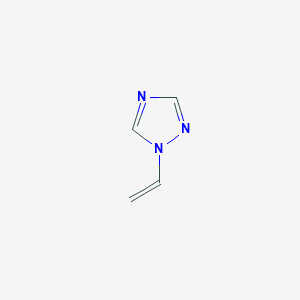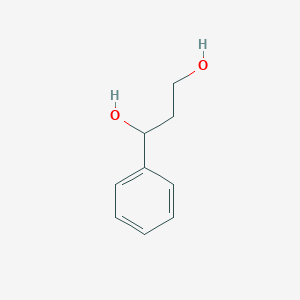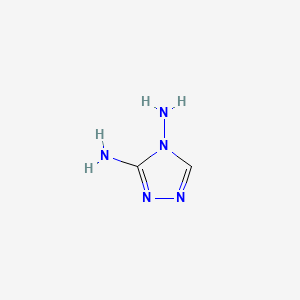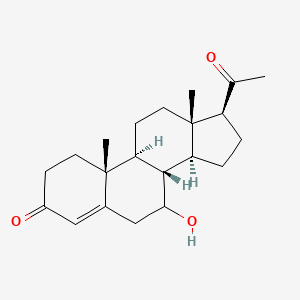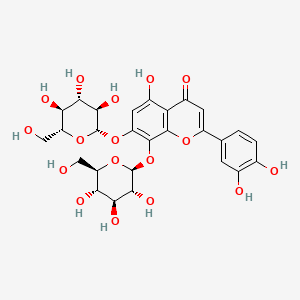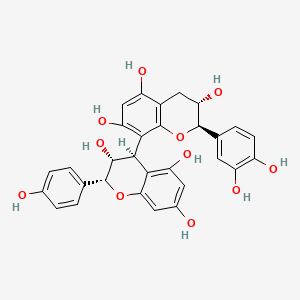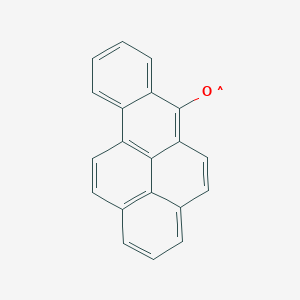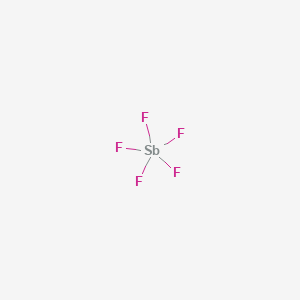
Antimon(V)-fluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony pentafluoride is an inorganic compound with the chemical formula SbF₅. It is a colorless, viscous liquid known for its strong Lewis acidity. This compound is a key component of the superacid fluoroantimonic acid, which is formed by mixing antimony pentafluoride with hydrogen fluoride in a 1:1 ratio . Antimony pentafluoride is notable for its ability to react with almost all known compounds, making it a valuable reagent in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Antimony pentafluoride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in the preparation of organo-fluorine compounds.
Industrial Production: It has been used in the industrial production of chlorofluorocarbons (CFCs) as a catalyst under homogeneous conditions.
Material Science: It is used in the synthesis of various materials, including porous metal fluorides.
Wirkmechanismus
Target of Action
Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .
Mode of Action
Antimony pentafluoride interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .
Biochemical Pathways
It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .
Pharmacokinetics
It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .
Result of Action
The result of antimony pentafluoride’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .
Action Environment
Antimony pentafluoride is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Antimony pentafluoride can be synthesized through several methods:
- One common method involves the reaction of antimony pentachloride with anhydrous hydrogen fluoride:
Reaction with Hydrogen Fluoride: SbCl5+5HF→SbF5+5HCl
Fluorination of Antimony Trifluoride: Another method involves the fluorination of antimony trifluoride with fluorine gas.
These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Antimony pentafluoride undergoes various types of chemical reactions, including:
Oxidation: It is an extremely powerful oxidizing agent and can oxidize oxygen in the presence of fluorine.
Substitution: It can react with many compounds, often releasing dangerous hydrogen fluoride.
Common reagents used in these reactions include hydrogen fluoride and fluorine gas. The major products formed from these reactions depend on the specific reactants involved.
Vergleich Mit ähnlichen Verbindungen
Antimony pentafluoride can be compared with other pentafluorides such as:
- Phosphorus Pentafluoride (PF₅)
- Arsenic Pentafluoride (AsF₅)
- Bismuth Pentafluoride (BiF₅)
While all these compounds are strong Lewis acids, antimony pentafluoride is unique in its ability to form superacids and its extreme reactivity with a wide range of compounds .
Eigenschaften
CAS-Nummer |
7783-70-2 |
|---|---|
Molekularformel |
F5Sb |
Molekulargewicht |
216.752 g/mol |
IUPAC-Name |
antimony(5+);pentafluoride |
InChI |
InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |
InChI-Schlüssel |
VBVBHWZYQGJZLR-UHFFFAOYSA-I |
SMILES |
F[Sb](F)(F)(F)F |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Siedepunkt |
286 °F at 760 mm Hg (EPA, 1998) 141 °C |
Color/Form |
Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |
Dichte |
3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |
melting_point |
47 °F (EPA, 1998) 8.3 °C |
| 7783-70-2 | |
Physikalische Beschreibung |
Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |
Synonyme |
antimony pentafluoride SbF5 cpd |
Dampfdruck |
Vapor pressure, kPa at 25 °C: 1.33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


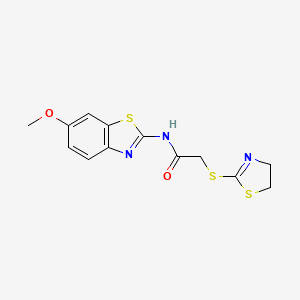
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
